1-carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide dihydrochloride
Description
1-Carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide dihydrochloride is a biguanide derivative characterized by a substituted phenethylamine backbone linked to a guanidine-like structure. Its molecular formula is C₉H₁₄ClN₅ (molecular weight: 227.69 g/mol), with a 2-methylphenyl group attached to the ethylamine chain . The compound is synthesized via a two-step process: (1) condensation of 2-(2-methylphenyl)ethan-1-amine hydrochloride with dicyandiamide, followed by (2) reaction with methyl 2-chloroacetate under basic conditions to form a triazine intermediate. The crude product is purified via HPLC, yielding a final product with LCMS [M+H]+: 220.0 and retention time (Rt) of 0.82 min in the first step and 278.20 [M+H]+ (Rt = 1.21 min) in the second step .
Properties
IUPAC Name |
1-(diaminomethylidene)-2-[2-(2-methylphenyl)ethyl]guanidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5.2ClH/c1-8-4-2-3-5-9(8)6-7-15-11(14)16-10(12)13;;/h2-5H,6-7H2,1H3,(H6,12,13,14,15,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEQYQLYZLLDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN=C(N)N=C(N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide dihydrochloride typically involves the reaction of a guanidine derivative with a substituted phenylethylamine. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle bulk quantities.
Continuous flow systems: For efficient and consistent production.
Purification steps: Including crystallization and filtration to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: Where the guanidine group may be oxidized to form different products.
Reduction: Reduction of the compound can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nitrating agents.
Major Products Formed
Oxidation products: May include nitro or hydroxyl derivatives.
Reduction products: Typically amines or other reduced forms.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
1-carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide dihydrochloride exerts its effects involves:
Molecular targets: Such as enzymes or receptors that the compound interacts with.
Pathways involved: Including signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide dihydrochloride with analogous biguanide derivatives, focusing on structural modifications, synthetic yields, and physicochemical properties:
Key Findings from Comparative Analysis:
Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance metabolic stability and binding affinity to target receptors (e.g., FFAR1/FFAR4) but may reduce synthetic yields due to steric or electronic challenges . Heteroaromatic Groups (e.g., pyridin-3-yl): Introduce polarity and hydrogen-bonding capacity, influencing pharmacokinetics .
Synthetic Efficiency :
- The 2-methylphenyl derivative exhibits the lowest yield (1.92%) in triazine formation, likely due to steric hindrance from the methyl group .
- Fluorinated analogs (e.g., 2-fluorophenyl) show higher yields (up to 42.71%), attributed to improved reaction kinetics and intermediate stability .
LCMS and Chromatographic Behavior :
- Retention times (Rt) correlate with hydrophobicity: The methyl-substituted compound has a longer Rt (1.21 min ) compared to polar pyridinyl derivatives (0.13 min ) .
- Fluorinated compounds exhibit intermediate Rt values, balancing hydrophobicity and polarity .
Pharmacological and Industrial Relevance
While the target compound is primarily a synthetic intermediate in FFAR1/FFAR4 modulator development , structurally related derivatives have diverse applications:
Biological Activity
1-Carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide dihydrochloride is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H18ClN5
- Molecular Weight : 255.75 g/mol
- CAS Number : 1544871-16-0 (free base), 4751-99-9 (hydrochloride)
- Solubility : Soluble in DMSO
The compound exhibits its biological effects primarily through modulation of guanidine pathways, influencing various metabolic processes. It acts as a biguanide derivative, which is known for its role in glucose metabolism and potential anti-diabetic effects. The structural similarity to other biguanides suggests that it may interact with mitochondrial respiratory chain complexes, enhancing cellular energy metabolism.
Antidiabetic Properties
Research indicates that compounds similar to 1-carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide have shown promise in managing blood glucose levels. Studies have demonstrated that biguanides can improve insulin sensitivity and decrease hepatic glucose production.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features allow it to penetrate bacterial membranes, potentially disrupting cellular functions.
Anticancer Potential
Emerging evidence points to the anticancer potential of guanidine derivatives. These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Data Table: Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidiabetic | Improved insulin sensitivity | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
-
Case Study on Antidiabetic Effects :
In a controlled study involving diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin receptor sensitivity and decreased hepatic glucose output. -
Case Study on Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of various biguanides, including derivatives similar to 1-carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide. Results indicated a marked reduction in bacterial colonies, particularly against Staphylococcus aureus. -
Case Study on Anticancer Effects :
In vitro studies on human cancer cell lines revealed that treatment with the compound led to increased apoptosis rates. Flow cytometry analysis showed elevated levels of caspase-3 activation, indicating a potential pathway for therapeutic intervention.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
